Flutamide

Description

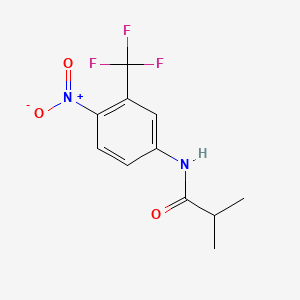

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-7-3-4-9(16(18)19)8(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXKFYHWDHIYRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032004 |

Source

|

| Record name | Flutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Flutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>41.4 [ug/mL] (The mean of the results at pH 7.4), 5.66e-03 g/L |

Source

|

| Record name | SID49675006 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Flutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13311-84-7 |

Source

|

| Record name | Flutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13311-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutamide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013311847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | flutamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | flutamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | flutamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flutamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76W6J0943E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

111.5-112.5, 111 - 113 °C |

Source

|

| Record name | Flutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Flutamide's Mechanism of Action in Prostate Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutamide is a non-steroidal antiandrogen (NSAA) that has been a cornerstone in the management of prostate cancer for decades. As a competitive antagonist of the androgen receptor (AR), it plays a crucial role in androgen deprivation therapy (ADT) by directly counteracting the proliferative signals mediated by androgens. This technical guide provides an in-depth exploration of the molecular mechanisms underlying flutamide's action in prostate cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action

Flutamide is a prodrug that is rapidly and extensively metabolized in the liver to its active form, hydroxyflutamide.[1][2] Hydroxyflutamide is a more potent competitive inhibitor of the androgen receptor (AR) than its parent compound.[1] The primary mechanism of action involves the binding of hydroxyflutamide to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens such as testosterone and its more potent metabolite, dihydrotestosterone (DHT).[3]

This competitive antagonism has several downstream consequences:

-

Inhibition of AR Transactivation: By binding to the AR, hydroxyflutamide prevents the conformational changes necessary for the receptor's activation. This inhibits the dissociation of heat shock proteins (HSPs), dimerization, and subsequent translocation of the AR from the cytoplasm to the nucleus.[2]

-

Blockade of DNA Binding: The inactive flutamide-bound AR complex is unable to bind to androgen response elements (AREs) in the promoter and enhancer regions of target genes.

-

Suppression of Androgen-Regulated Gene Expression: Consequently, the transcription of androgen-dependent genes that are critical for prostate cancer cell growth, survival, and proliferation is suppressed. A key example is the down-regulation of Prostate-Specific Antigen (PSA) gene expression.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and binding affinity of flutamide and its active metabolite, hydroxyflutamide.

Table 1: In Vitro Efficacy of Flutamide and Hydroxyflutamide in Prostate Cancer Cell Lines

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| Flutamide | LNCaP | MTT Assay | IC50 (48h) | 14.3 µM | |

| Flutamide | PC3 | MTT Assay | IC50 (48h) | 17.88 µM | |

| Flutamide | DU145 | MTT Assay | IC50 (48h) | 11.44 µM | |

| Hydroxyflutamide | LNCaP | Proliferation | IC50 | ~20 µM |

Table 2: Binding Affinity of Flutamide and Hydroxyflutamide for the Androgen Receptor

| Compound | Tissue/System | Ligand | Parameter | Value (nM) | Reference |

| Flutamide | Rat Anterior Pituitary | [3H]T | Ki | 1275 | |

| Hydroxyflutamide | Rat Anterior Pituitary | [3H]T | Ki | 55 | |

| Flutamide | Rat Ventral Prostate | [3H]R1881 | Ki | 1450 - 7550 | |

| Hydroxyflutamide | Rat Ventral Prostate | [3H]R1881 | Ki | 62 - 205 | |

| Hydroxyflutamide | Human Prostate | Metribolone | RBA | 0.57% | |

| Flutamide | Human Prostate | Metribolone | RBA | <0.0057% | |

| Hydroxyflutamide | Wild-Type AR | Dihydrotestosterone | Binding Free Energy | -6.07 kcal/mol | |

| Hydroxyflutamide | T877A Mutant AR | Dihydrotestosterone | Binding Free Energy | -8.42 kcal/mol |

Table 3: Clinical Efficacy of Flutamide in Prostate Cancer Patients

| Study Type | Patient Population | Treatment | Endpoint | Response Rate | Reference |

| Phase II | Hormone-Refractory (PSA recurrence) | Low-dose Flutamide (125 mg twice daily) | >50% PSA decrease | 76.5% (13/17) | |

| Second-line MAB | Relapsed after first-line MAB with bicalutamide | Flutamide (375 mg/day) | >50% PSA decrease | 38.5% (5/13) | |

| Second-line CAB | PSA failure after first-line CAB with bicalutamide | Immediate switch to Flutamide | >50% PSA decrease | 40% (8/20) | |

| Randomized Trial | Non-metastatic Castration Resistant | Flutamide | >50% PSA response | 21.2% (7/33) |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to characterize the mechanism of action of antiandrogens like flutamide.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

-

Rat ventral prostate cytosol (source of AR)

-

Radiolabeled androgen (e.g., [3H]-R1881)

-

Test compound (Flutamide/Hydroxyflutamide)

-

Unlabeled androgen (for determining non-specific binding)

-

Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and the unlabeled androgen in the assay buffer. The radiolabeled androgen should be diluted to a final concentration of approximately 1 nM.

-

Incubation: In microcentrifuge tubes, combine the rat prostate cytosol, radiolabeled androgen, and either the test compound, unlabeled androgen (for non-specific binding), or buffer (for total binding).

-

Equilibrium Binding: Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube to adsorb the AR-ligand complexes. Vortex and incubate on ice for 15-20 minutes with intermittent vortexing.

-

Washing: Centrifuge the tubes and wash the HAP pellets with assay buffer to remove unbound radioligand. Repeat the wash step multiple times.

-

Quantification: Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay for AR Activity

This assay measures the transcriptional activity of the AR in response to androgens and antiandrogens.

Materials:

-

Prostate cancer cell line (e.g., LNCaP, which expresses endogenous AR, or PC-3/HEK293 cells co-transfected with an AR expression vector)

-

Luciferase reporter plasmid containing an androgen response element (ARE) driving the expression of the luciferase gene (e.g., pGL3-PSA-Luc).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium (e.g., RPMI 1640) with and without charcoal-stripped fetal bovine serum (CSS).

-

Test compound (Flutamide/Hydroxyflutamide) and androgen (e.g., DHT).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to attach overnight.

-

Transfection (for AR-negative cells): Co-transfect the cells with the ARE-luciferase reporter plasmid, the AR expression plasmid, and the normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Hormone Deprivation: After transfection (or for LNCaP cells, after attachment), replace the medium with a medium containing CSS to remove endogenous androgens.

-

Treatment: After 24 hours of hormone deprivation, treat the cells with the test compound (flutamide) in the presence or absence of an androgen (e.g., DHT at a concentration that gives a submaximal response). Include appropriate controls (vehicle, DHT alone).

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. For antagonist activity, plot the percentage of inhibition of DHT-induced luciferase activity against the log concentration of flutamide to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if the AR binds to specific DNA sequences (AREs) in the genome in the presence or absence of androgens and antiandrogens.

Materials:

-

Prostate cancer cells (e.g., LNCaP).

-

Formaldehyde for cross-linking.

-

Glycine for quenching.

-

Lysis buffers.

-

Sonicator or micrococcal nuclease for chromatin shearing.

-

Antibody specific for the androgen receptor.

-

Control IgG antibody.

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffers.

-

Elution buffer.

-

Proteinase K and RNase A.

-

Reagents for DNA purification.

-

Primers for qPCR targeting known AREs (e.g., in the PSA promoter/enhancer) and a negative control region.

-

qPCR instrument and reagents.

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-AR antibody or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for AREs of target genes (e.g., PSA) and a control genomic region.

-

Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA. Compare the enrichment of target DNA sequences with the AR antibody versus the control IgG.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of flutamide's mechanism of action.

Caption: Androgen Receptor Signaling and Flutamide's Inhibitory Action.

Caption: Workflow for Evaluating Flutamide's Anti-Androgenic Effects.

Caption: Logical Flow of Flutamide's Mechanism of Action.

Conclusion

Flutamide, through its active metabolite hydroxyflutamide, serves as a potent competitive antagonist of the androgen receptor. Its mechanism of action is well-characterized and involves the direct inhibition of androgen binding, leading to the suppression of AR-mediated gene transcription and a subsequent reduction in prostate cancer cell proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and target the androgen receptor signaling axis in prostate cancer. The continued study of the nuances of flutamide's interactions with both wild-type and mutant androgen receptors will be crucial for the development of next-generation antiandrogen therapies.

References

The Core Function of 2-Hydroxyflutamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyflutamide, the principal active metabolite of the nonsteroidal antiandrogen flutamide, plays a pivotal role in the therapeutic efficacy of its parent drug in prostate cancer treatment. This technical guide provides a comprehensive overview of the core functions of 2-hydroxyflutamide, delving into its mechanism of action, pharmacokinetics, and its intricate interactions with cellular signaling pathways. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of key biological processes to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Flutamide, a first-generation nonsteroidal antiandrogen, has been a cornerstone in the management of advanced prostate cancer. However, flutamide itself is a prodrug that undergoes rapid and extensive first-pass metabolism in the liver to its active form, 2-hydroxyflutamide.[1][2] This active metabolite is primarily responsible for the antiandrogenic effects observed in patients.[3] Understanding the multifaceted functions of 2-hydroxyflutamide is therefore crucial for optimizing current therapeutic strategies and developing novel androgen receptor (AR) antagonists. This guide will explore the core functionalities of 2-hydroxyflutamide, from its direct interaction with the androgen receptor to its broader influence on cellular signaling networks.

Mechanism of Action: A Potent Androgen Receptor Antagonist

The primary mechanism of action of 2-hydroxyflutamide is its function as a competitive antagonist of the androgen receptor (AR).[4][5] By binding to the AR, 2-hydroxyflutamide prevents the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT). This blockade inhibits the conformational changes in the AR that are necessary for its translocation to the nucleus and subsequent modulation of androgen-responsive gene expression, which is critical for the growth and survival of prostate cancer cells.

Binding Affinity and Potency

2-Hydroxyflutamide exhibits a significantly higher binding affinity for the androgen receptor compared to its parent compound, flutamide, making it a more potent antiandrogen. Several studies have quantified this interaction, providing valuable data for comparative analysis.

Data Presentation: Quantitative Analysis of Androgen Receptor Binding

| Compound | Parameter | Value | Species/System | Reference |

| 2-Hydroxyflutamide | IC50 | 700 nM | Human Androgen Receptor | |

| Bicalutamide | IC50 | ~175 nM (4-fold more potent than 2-hydroxyflutamide) | Human Androgen Receptor | |

| Flutamide | IC50 | 1.14 µM | AR-CALUX assay | |

| 2-Hydroxyflutamide | IC50 | 0.05 µM | AR-CALUX assay | |

| Bicalutamide | Receptor Affinity | 2-4 times higher than 2-hydroxyflutamide | Rat and Human Prostate AR | |

| Nilutamide | Receptor Affinity | ~2 times lower than bicalutamide | Rat and Human Prostate AR |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Pharmacokinetics of 2-Hydroxyflutamide

Following oral administration of flutamide, it is rapidly absorbed and extensively metabolized to 2-hydroxyflutamide. The pharmacokinetic profile of this active metabolite is a key determinant of the drug's overall efficacy and dosing regimen.

Data Presentation: Pharmacokinetic Parameters of 2-Hydroxyflutamide in Humans

| Parameter | Value | Condition | Reference |

| Time to Maximum Plasma Concentration (tmax) | ~2 hours (for flutamide) | Single oral dose of 250 mg or 500 mg flutamide | |

| Maximum Plasma Concentration (Cmax) | 1.3 µg/mL | After 250 mg single oral dose of flutamide | |

| Maximum Plasma Concentration (Cmax) | 2.4 µg/mL | After 500 mg single oral dose of flutamide | |

| Steady-State Concentration | 0.94 ± 0.23 µg/mL | 250 mg flutamide every 8 hours | |

| Area Under the Curve (AUC) | 11.4 µg.h/mL | After 250 mg single oral dose of flutamide | |

| Area Under the Curve (AUC) | 24.3 µg.h/mL | After 500 mg single oral dose of flutamide | |

| Elimination Half-life (T1/2) | 4.3 - 21.9 hours | Following oral administration of flutamide | |

| Elimination Half-life (T1/2) | ~8 hours | In humans | |

| Elimination Half-life (T1/2) | 9.39 ± 0.63 hours | Following a single 250 mg oral dose of flutamide |

Metabolic Pathway of Flutamide to 2-Hydroxyflutamide

The conversion of flutamide to its active metabolite, 2-hydroxyflutamide, is a critical step in its mechanism of action. This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Key Enzymes Involved

The principal enzyme responsible for the hydroxylation of flutamide to 2-hydroxyflutamide is CYP1A2 . Other cytochrome P450 isoforms, such as CYP3A4, may play a minor role in this metabolic conversion. Interestingly, 2-hydroxyflutamide itself can inhibit the metabolism of flutamide, suggesting a potential feedback mechanism.

Mandatory Visualization: Metabolic Conversion of Flutamide

Caption: Metabolic conversion of flutamide to 2-hydroxyflutamide.

Beyond Androgen Receptor Blockade: Modulation of Signaling Pathways

Recent research has unveiled that the functional role of 2-hydroxyflutamide extends beyond simple AR antagonism. It can modulate other critical intracellular signaling pathways, which may contribute to its therapeutic effects and, in some cases, the development of resistance.

PI3K/Akt and MAPK/ERK1/2 Pathways

In prostate cancer cells, 2-hydroxyflutamide has been shown to influence the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK)1/2 pathways. The effects appear to be cell-context dependent:

-

In androgen-sensitive LNCaP cells: 2-hydroxyflutamide negatively regulates both Akt and ERK1/2 phosphorylation.

-

In androgen-independent PC3 cells: 2-hydroxyflutamide stimulates the activation of Akt and ERK1/2.

These findings suggest a complex interplay between 2-hydroxyflutamide and key signaling cascades that govern cell proliferation, survival, and differentiation.

Mandatory Visualization: Influence of 2-Hydroxyflutamide on Signaling Pathways

Caption: Differential effects of 2-hydroxyflutamide on signaling pathways.

Experimental Protocols

To facilitate further research, this section outlines the methodologies for key experiments commonly used to characterize the activity of 2-hydroxyflutamide.

Androgen Receptor Ligand Competition Binding Assay

This assay is fundamental for determining the binding affinity of a compound to the androgen receptor.

Objective: To determine the IC50 value of 2-hydroxyflutamide for the androgen receptor.

Materials:

-

Recombinant human androgen receptor (ligand-binding domain).

-

Radiolabeled androgen, e.g., [³H]-Mibolerone or [³H]-DHT.

-

Test compound (2-hydroxyflutamide) at various concentrations.

-

Scintillation fluid and scintillation counter.

-

96-well plates.

-

Assay buffer.

Procedure:

-

Prepare a series of dilutions of the test compound (2-hydroxyflutamide).

-

In a 96-well plate, add a fixed concentration of the recombinant androgen receptor and the radiolabeled androgen to each well.

-

Add the different concentrations of 2-hydroxyflutamide to the wells. Include control wells with no test compound (total binding) and wells with a high concentration of a known AR binder to determine non-specific binding.

-

Incubate the plate to allow for competitive binding to reach equilibrium.

-

Separate the bound from the free radioligand (e.g., using filtration or scintillation proximity assay beads).

-

Add scintillation fluid and measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of 2-hydroxyflutamide.

-

Plot the percentage of specific binding against the log concentration of 2-hydroxyflutamide and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization: Workflow for AR Binding Assay

References

Flutamide's Interruption of Androgen Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutamide, a nonsteroidal antiandrogen, has been a cornerstone in the therapeutic landscape for androgen-sensitive prostate cancer. Its clinical efficacy is rooted in its ability to competitively antagonize the androgen receptor (AR), a key driver of prostate cancer cell growth and survival. This technical guide provides an in-depth examination of the molecular mechanisms through which flutamide exerts its effects on the AR signaling pathway. It is designed to be a comprehensive resource, detailing the quantitative aspects of flutamide's interactions, the experimental methodologies used to elucidate these effects, and a visual representation of the underlying cellular processes.

Flutamide itself is a prodrug that is rapidly metabolized in the liver to its more potent active form, hydroxyflutamide.[1][2] Both compounds act as competitive antagonists at the androgen receptor, directly competing with endogenous androgens such as testosterone and dihydrotestosterone (DHT) for binding to the ligand-binding domain of the AR.[2][3] This competitive inhibition is the primary mechanism by which flutamide disrupts the downstream signaling cascade that promotes the transcription of androgen-responsive genes, ultimately leading to a reduction in prostate cancer cell proliferation.[1]

Mechanism of Action: Disrupting the Androgen Signaling Cascade

The androgen receptor signaling pathway is a tightly regulated process essential for the normal development and function of the prostate gland, but it is also a critical driver of prostate cancer. Flutamide intervenes at a crucial step in this pathway.

In the absence of androgens, the AR resides predominantly in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding of an androgen like DHT, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus. Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes. This binding recruits co-activator proteins and the transcriptional machinery, leading to the expression of genes that promote cell growth, proliferation, and survival, such as prostate-specific antigen (PSA, encoded by the KLK3 gene).

Flutamide, primarily through its active metabolite hydroxyflutamide, disrupts this sequence of events. By competitively binding to the AR, it prevents the binding of androgens. While some studies suggest that flutamide binding can still lead to the nuclear translocation of the AR, the conformation of the flutamide-bound receptor is altered. This altered conformation is less efficient at recruiting co-activators and initiating transcription, thereby antagonizing the effects of androgens. However, it is noteworthy that under certain conditions, particularly with mutations in the AR, flutamide and hydroxyflutamide can paradoxically act as agonists, a phenomenon known as the antiandrogen withdrawal syndrome.

Quantitative Data on Flutamide's Interaction with the Androgen Receptor

The potency of flutamide and its active metabolite, hydroxyflutamide, has been quantified through various in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of their binding affinities and inhibitory concentrations.

| Compound | Receptor Tissue/Cell Line | Ki (nM) | Reference |

| Hydroxyflutamide | Rat Anterior Pituitary | 55 | |

| Rat Ventral Prostate | 62 - 205 | ||

| Flutamide | Rat Anterior Pituitary | 1275 | |

| Rat Ventral Prostate | 1450 - 7550 | ||

| Dihydrotestosterone (DHT) | Rat Ventral Prostate | 0.1 - 0.47 |

Table 1: Binding Affinity (Ki) of Flutamide, Hydroxyflutamide, and DHT for the Androgen Receptor. This table illustrates the significantly higher binding affinity of the active metabolite, hydroxyflutamide, for the androgen receptor compared to the parent drug, flutamide. It also highlights the much stronger affinity of the natural ligand, DHT.

| Compound | Cell Line | IC50 (µM) | Duration of Treatment | Reference |

| Flutamide | LNCaP | 12 | Not Specified | |

| LNCaP | 14.3 | 48 hours | ||

| PC3 | 17.88 | 48 hours | ||

| PC3 | 20 | Not Specified | ||

| DU145 | 11.44 | 48 hours | ||

| Hydroxyflutamide | LNCaP | Not Specified | Not Specified | |

| LNCaP | 99.89 | Not Specified |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Flutamide in Prostate Cancer Cell Lines. This table presents the concentration of flutamide required to inhibit 50% of the growth or metabolic activity of various prostate cancer cell lines. LNCaP cells are androgen-sensitive, while PC3 and DU145 cells are considered androgen-independent. The IC50 value for hydroxyflutamide in LNCaP cells is also included for comparison, though the specific conditions were not detailed in the source.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex processes described, the following diagrams have been generated using the DOT language.

Caption: Androgen Receptor Signaling Pathway and the Inhibitory Action of Flutamide.

Caption: Experimental Workflow for Investigating Flutamide's Effects.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of flutamide on the androgen receptor signaling pathway.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Materials:

-

Purified recombinant androgen receptor protein (ligand-binding domain).

-

Radiolabeled androgen (e.g., [3H]-DHT).

-

Unlabeled DHT (for determining non-specific binding).

-

Flutamide and/or Hydroxyflutamide.

-

Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Filter plates (e.g., 96-well glass fiber filters).

-

Liquid scintillation counter.

Protocol:

-

Preparation of Reagents: Prepare serial dilutions of flutamide/hydroxyflutamide and unlabeled DHT in the assay buffer. Prepare a working solution of [3H]-DHT and the AR protein in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Assay buffer, [3H]-DHT, and AR protein.

-

Non-specific Binding: Assay buffer, [3H]-DHT, a high concentration of unlabeled DHT, and AR protein.

-

Competitive Binding: Assay buffer, [3H]-DHT, varying concentrations of flutamide/hydroxyflutamide, and AR protein.

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. The AR protein and any bound radioligand will be retained on the filter.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Punch out the filters from the plate into scintillation vials. Add scintillation cocktail to each vial and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor (flutamide/hydroxyflutamide).

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Western Blot Analysis for AR and PSA Expression

This technique is used to detect and quantify the protein levels of the androgen receptor and its downstream target, PSA, in cells treated with flutamide.

Materials:

-

Prostate cancer cells (e.g., LNCaP).

-

Cell culture medium and supplements.

-

Flutamide, DHT.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-AR, anti-PSA, and a loading control like anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Protocol:

-

Cell Culture and Treatment: Culture LNCaP cells to 70-80% confluency. Treat the cells with vehicle (DMSO), DHT, flutamide, or a combination of DHT and flutamide for the desired time (e.g., 24-48 hours).

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein samples to the same concentration with lysis buffer and Laemmli buffer. Denature the samples by heating at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, PSA, and the loading control overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of AR and PSA to the loading control to compare protein levels between different treatment groups.

Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression

qPCR is used to measure the mRNA levels of androgen receptor target genes, such as KLK3 (PSA), to assess the effect of flutamide on AR transcriptional activity.

Materials:

-

Prostate cancer cells (e.g., LNCaP).

-

Cell culture medium and supplements.

-

Flutamide, DHT.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix (e.g., SYBR Green).

-

Primers for target genes (e.g., KLK3) and a housekeeping gene (e.g., GAPDH or ACTB).

-

Real-time PCR instrument.

Protocol:

-

Cell Culture and Treatment: Culture and treat LNCaP cells as described for the Western blot protocol.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

-

qPCR Amplification: Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

-

Calculate the relative gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle-treated control.

-

Representative Primer Sequences for Human KLK3 (PSA):

-

Forward Primer: 5'-AGGCCTTCCCTGTACACCAA-3'

-

Reverse Primer: 5'-GTCTTGGCCTGGTCATTTCC-3'

(Note: Primer sequences should always be validated for specificity and efficiency before use.)

Immunofluorescence for AR Nuclear Translocation

This imaging technique is used to visualize the subcellular localization of the androgen receptor and to assess the effect of flutamide on its translocation from the cytoplasm to the nucleus.

Materials:

-

Prostate cancer cells (e.g., LNCaP).

-

Glass coverslips.

-

Cell culture medium and supplements.

-

Flutamide, DHT.

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% BSA in PBS).

-

Primary antibody (anti-AR).

-

Fluorophore-conjugated secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Antifade mounting medium.

-

Fluorescence microscope.

Protocol:

-

Cell Seeding and Treatment: Seed LNCaP cells on glass coverslips in a culture plate and allow them to adhere. Treat the cells with vehicle, DHT, and/or flutamide for a specified time (e.g., 1-2 hours).

-

Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and then permeabilize the cell membranes with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-AR antibody diluted in blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the AR staining (e.g., green fluorescence) and the nuclear staining (blue fluorescence). Analyze the images to determine the extent of AR nuclear translocation by observing the co-localization of the AR signal with the DAPI signal.

Conclusion

Flutamide, through its active metabolite hydroxyflutamide, effectively inhibits the androgen receptor signaling pathway by competitively antagonizing the binding of endogenous androgens. This leads to a reduction in the transcription of AR-regulated genes that are critical for prostate cancer cell proliferation and survival. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the nuances of flutamide's mechanism of action and to evaluate the efficacy of novel antiandrogen therapies. The visualization of the signaling pathway and experimental workflows aims to facilitate a clearer understanding of these complex biological processes. A thorough grasp of these fundamental mechanisms is essential for the continued development of more effective treatments for androgen-dependent malignancies.

References

Flutamide-Induced Apoptosis in LNCaP Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutamide, a nonsteroidal antiandrogen, has been a cornerstone in the treatment of androgen-dependent prostate cancer. Its mechanism of action primarily involves the competitive inhibition of the androgen receptor (AR), thereby disrupting the signaling pathways that promote the growth and survival of prostate cancer cells[1][2]. A critical aspect of its therapeutic effect is the induction of apoptosis, or programmed cell death, in cancer cells. This technical guide provides an in-depth overview of the molecular mechanisms, experimental protocols, and key quantitative data related to flutamide-induced apoptosis in the androgen-sensitive human prostate adenocarcinoma cell line, LNCaP.

Core Mechanism of Action

Flutamide's primary mode of action is to block androgen-induced signaling. Its active metabolite, 2-hydroxyflutamide, competitively binds to the androgen receptor, preventing its activation by androgens like testosterone and dihydrotestosterone (DHT)[2]. This blockade inhibits the translocation of the AR to the nucleus and its subsequent modulation of gene expression, which is crucial for the growth and survival of prostate cancer cells[2]. In LNCaP cells, which are androgen-dependent, this disruption of AR signaling is a key trigger for apoptosis.

Signaling Pathways in Flutamide-Induced Apoptosis

The induction of apoptosis by flutamide in LNCaP cells is a multi-faceted process involving the interplay of several signaling pathways. The primary pathway is the intrinsic, or mitochondrial, pathway of apoptosis, which is initiated by the altered expression of the Bcl-2 family of proteins.

Key Molecular Events:

-

Androgen Receptor Blockade : Flutamide competitively inhibits the androgen receptor, preventing the transcription of androgen-dependent survival genes[2].

-

Modulation of Bcl-2 Family Proteins : Treatment with flutamide leads to a significant upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.

-

Mitochondrial Pathway Activation : The increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation : In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which leads to the activation of caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.

-

Execution of Apoptosis : Activated effector caspases cleave a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.

Studies have also suggested the involvement of Protein Kinase C (PKC) isoenzymes in the cellular response to flutamide. In LNCaP cells cultured in charcoal-stripped serum, flutamide has been shown to up-regulate the expression of PKC alpha, beta1, and zeta.

References

A Technical Guide to the Non-Steroidal Antiandrogen Activity of Flutamide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of Flutamide, a first-generation non-steroidal antiandrogen. It details its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its activity.

Introduction

Flutamide is a non-steroidal antiandrogen (NSAA) that has been utilized primarily in the treatment of androgen-sensitive prostate cancer.[1][2] Unlike steroidal antiandrogens, it lacks intrinsic hormonal activity and exerts its effects through a specific mechanism of action centered on the androgen receptor (AR).[3][4] It functions as a competitive antagonist, directly counteracting the effects of endogenous androgens such as testosterone and dihydrotestosterone (DHT).[5] This guide explores the molecular interactions, pharmacological profile, and key experimental evaluations of Flutamide's antiandrogenic properties.

Mechanism of Action

Flutamide's therapeutic effect is derived from its ability to competitively inhibit the androgen receptor. The process involves several key steps:

-

Metabolic Activation: Flutamide itself is a prodrug that is rapidly and extensively metabolized in the liver. Its primary active metabolite, 2-hydroxyflutamide, is responsible for the majority of its biological activity.

-

Competitive Binding: Both Flutamide and, more potently, 2-hydroxyflutamide compete with endogenous androgens (testosterone and DHT) for the ligand-binding domain (LBD) of the androgen receptor in the cytoplasm of target cells.

-

Inhibition of AR Translocation: By binding to the AR, 2-hydroxyflutamide prevents the conformational changes necessary for the receptor to dissociate from heat shock proteins, dimerize, and translocate into the cell nucleus.

-

Suppression of Gene Transcription: This blockade of nuclear translocation prevents the AR from binding to androgen response elements (AREs) on the DNA, thereby inhibiting the transcription of androgen-dependent genes that are crucial for the growth and survival of prostate cancer cells.

The central inhibition of androgen receptors can also disrupt the negative feedback loop in the hypothalamic-pituitary-gonadal axis, leading to an increase in luteinizing hormone (LH), which may initially elevate testosterone levels. This effect underscores the common clinical practice of co-administering Flutamide with a gonadotropin-releasing hormone (GnRH) agonist to achieve complete androgen blockade.

Visualizing the Mechanism of Action

The following diagrams illustrate the normal androgen receptor signaling pathway and the inhibitory effect of Flutamide.

Caption: Standard Androgen Receptor (AR) Signaling Pathway.

Caption: Competitive Inhibition of the AR Pathway by Flutamide.

Quantitative Data

The antiandrogenic activity of Flutamide and its metabolite has been quantified through various in vitro and in vivo studies. The data are summarized below.

Androgen Receptor Binding Affinity

The affinity of a compound for the androgen receptor is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity. 2-hydroxyflutamide is significantly more potent than the parent compound.

| Compound | Parameter | Value (nM) | Tissue/System | Reference |

| Flutamide | Ki | 1450 - 7550 | Rat Ventral Prostate, Human Prostatic Carcinoma | |

| Ki | 1275 | Rat Anterior Pituitary | ||

| 2-Hydroxyflutamide | Ki | 62 - 205 | Rat Ventral Prostate, Human Prostatic Carcinoma | |

| Ki | 55 | Rat Anterior Pituitary | ||

| IC50 | 50 | Rat Adenohypophysial Cells | ||

| IC50 | 700 | Androgen Receptor | ||

| IC50 | 55 | HEK293 Reporter Cells | ||

| Bicalutamide (Comparator) | RBA Ratio | ~2-4x higher than 2-hydroxyflutamide | Rat and Human Prostate AR | |

| Dihydrotestosterone (DHT) | Ki | 0.1 - 0.47 | Rat Ventral Prostate, Human Prostatic Carcinoma |

Table 1: Androgen Receptor Binding Affinity of Flutamide and its Metabolite.

Pharmacokinetic Parameters

Flutamide is characterized by rapid absorption and extensive first-pass metabolism. The pharmacokinetic profile is crucial for determining appropriate dosing regimens.

| Parameter | Flutamide | 2-Hydroxyflutamide | Condition | Reference |

| Half-life (t½) | ~6 hours | 6 - 9.6 hours | Single/Chronic Dosing | |

| Time to Peak (Tmax) | ~2 hours | N/A | Single Oral Dose | |

| Plasma Protein Binding | 94-96% | 92-94% | N/A | |

| Max Plasma Conc. (Cmax) | 0.02 µg/mL | 1.3 µg/mL | 250 mg Single Dose | |

| Max Plasma Conc. (Cmax) | 0.1 µg/mL | 2.4 µg/mL | 500 mg Single Dose | |

| Steady-State Conc. | N/A | 0.94 ± 0.23 µg/mL | 250 mg every 8h | |

| Metabolism | Hepatic (Extensive) | N/A | N/A | |

| Excretion | Primarily Renal | N/A | N/A |

Table 2: Pharmacokinetic Parameters of Flutamide and 2-Hydroxyflutamide.

Experimental Protocols

Characterizing the antiandrogenic activity of compounds like Flutamide relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.

Protocol: Competitive Androgen Receptor Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor. A scintillation proximity assay (SPA) is a common high-throughput format.

Objective: To determine the IC50 or Ki of Flutamide for the androgen receptor.

Materials:

-

Recombinant human or rat androgen receptor ligand-binding domain (AR-LBD).

-

Radiolabeled androgen (e.g., [³H]-Dihydrotestosterone or [³H]-Metribolone).

-

Test compound (Flutamide, 2-hydroxyflutamide).

-

Unlabeled androgen (DHT) for non-specific binding control.

-

Assay Buffer (e.g., Tris-based buffer with DTT).

-

Scintillation cocktail or SPA beads (e.g., Ni-coated for His-tagged AR).

-

Microplates (e.g., 96-well or 384-well).

-

Scintillation counter.

Methodology:

-

Preparation: Prepare serial dilutions of the test compound (Flutamide) and a reference competitor (unlabeled DHT) in the assay buffer.

-

Assay Setup: In a microplate, add the following to designated wells:

-

Total Binding: AR-LBD, radiolabeled androgen, and buffer.

-

Non-Specific Binding: AR-LBD, radiolabeled androgen, and a high concentration of unlabeled DHT.

-

Test Compound: AR-LBD, radiolabeled androgen, and a specific concentration from the test compound's serial dilution.

-

-

Incubation: Add a fixed concentration of AR-LBD to all wells (except buffer blanks). Then, add a fixed concentration of the radiolabeled androgen. Finally, add the serially diluted test compound. Incubate the plate for a defined period (e.g., 4-8 hours) at a controlled temperature (e.g., 20-25°C) to reach binding equilibrium.

-

Detection:

-

For SPA: After incubation, centrifuge the plate and measure the radioactivity using a microplate scintillation counter. The signal is generated when the radioligand binds to the AR attached to the SPA bead.

-

For filtration-based assays: Separate bound from free radioligand by rapid filtration through a filter membrane that retains the receptor-ligand complex. Wash the filters and measure the retained radioactivity.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Caption: Workflow for a Competitive AR Binding Assay.

Protocol: Androgen Receptor Reporter Gene Assay

This cell-based assay measures the functional consequence of AR binding by quantifying the expression of a reporter gene under the control of androgen response elements.

Objective: To determine the antiandrogenic activity of Flutamide by measuring its ability to inhibit androgen-induced gene expression.

Materials:

-

Mammalian cell line (e.g., PC3, HEK293, CHO).

-

Human AR expression vector.

-

Reporter plasmid containing an ARE-driven promoter linked to a reporter gene (e.g., luciferase, GFP).

-

Transfection reagent.

-

Cell culture medium (phenol red-free, charcoal-stripped serum to remove steroids).

-

Androgen agonist (e.g., DHT or R1881).

-

Test compound (Flutamide).

-

Lysis buffer and luciferase substrate (for luciferase assays).

-

Luminometer or fluorescence plate reader.

Methodology:

-

Cell Transfection: Co-transfect the chosen cell line with the AR expression vector and the ARE-reporter plasmid. Alternatively, use a cell line stably expressing both constructs.

-

Cell Plating: Plate the transfected cells into a multi-well plate and allow them to attach overnight.

-

Compound Treatment:

-

Replace the medium with steroid-free medium.

-

Add serial dilutions of the test compound (Flutamide) to the wells.

-

To measure antagonistic activity, add a fixed concentration of an AR agonist (e.g., DHT at its EC50) to the wells containing the test compound.

-

Include controls: vehicle only (baseline), agonist only (maximum induction), and reference antagonist.

-

-

Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

-

Reporter Gene Measurement:

-

For luciferase: Lyse the cells, add the luciferase substrate to the lysate, and measure the luminescence using a luminometer.

-

For GFP: Measure fluorescence directly in the plate reader.

-

-

Data Analysis:

-

Normalize the reporter activity to cell viability if necessary (e.g., using an MTS assay).

-

Calculate the percentage of inhibition of the agonist-induced reporter activity for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

-

Caption: Workflow for an AR Reporter Gene Assay.

Clinical Application and Efficacy

Flutamide is indicated for the treatment of advanced prostate cancer, typically as part of a combined androgen blockade (CAB) regimen with a GnRH agonist. This combination prevents the initial disease flare caused by GnRH agonists and blocks the action of both testicular and adrenal androgens.

| Study Type | Treatment Arms | Key Findings | Reference |

| Phase II Trial | Low-dose Flutamide (125mg) in PSA recurrence | Clinically effective in 13 of 17 patients (4 complete, 9 partial response). | |

| Comparative Trial | Flutamide vs. Stilboestrol vs. Estramustine | Flutamide (750mg/day) showed comparable efficacy to the other agents in previously untreated patients. | |

| Combination Trial | Zoladex + Flutamide vs. Zoladex alone | Combination led to higher response rates and quicker pain relief but also more side effects; no significant difference in overall survival. | |

| Combination Trial | LHRH-A + Flutamide vs. LHRH-A + Bicalutamide | No statistically significant differences in time to progression or survival between the two antiandrogens. |

Table 3: Summary of Clinical Efficacy in Prostate Cancer.

While effective, Flutamide use can be limited by side effects, most notably gynecomastia in monotherapy and diarrhea and hepatotoxicity in combination therapy.

Mechanisms of Resistance

Resistance to Flutamide therapy can emerge over time. A key mechanism involves mutations in the androgen receptor gene. For instance, the T877A mutation in the AR ligand-binding domain can convert 2-hydroxyflutamide from an antagonist into an agonist, paradoxically stimulating tumor growth. Other mechanisms include the downregulation of phosphatidylcholine biosynthesis and epigenetic modifications that lead to a drug-resistant, stem cell-like state.

Conclusion

Flutamide is a well-characterized non-steroidal antiandrogen that functions as a competitive antagonist at the androgen receptor. Its activity is primarily mediated by its active metabolite, 2-hydroxyflutamide. Its pharmacological and clinical profiles have been established through extensive in vitro and in vivo research, including binding and reporter gene assays. While newer antiandrogens with improved affinity and side-effect profiles have been developed, the study of Flutamide provides a foundational understanding of the principles of non-steroidal androgen receptor antagonism in cancer therapy.

References

- 1. What is the mechanism of Flutamide? [synapse.patsnap.com]

- 2. A pilot study of flutamide. A new agent in the treatment of advanced prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flutamide. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in advanced prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flutamide - Wikipedia [en.wikipedia.org]

- 5. Flutamide. Mechanism of action of a new nonsteroidal antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

Flutamide's Role in Androgen-Dependent Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutamide, a non-steroidal antiandrogen, has been a cornerstone in the therapeutic landscape for androgen-dependent conditions, most notably prostate cancer. Its mechanism of action revolves around the competitive antagonism of the androgen receptor (AR), a ligand-activated transcription factor pivotal in mediating the physiological and pathological effects of androgens. This technical guide provides an in-depth exploration of flutamide's role in modulating androgen-dependent gene expression, offering detailed experimental protocols and quantitative data to support further research and drug development in this domain.

Flutamide itself is a prodrug, rapidly metabolized in the body to its more potent active form, 2-hydroxyflutamide.[1] This active metabolite directly competes with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for the ligand-binding domain of the AR.[2] This competitive inhibition prevents the conformational changes in the AR that are necessary for its nuclear translocation, DNA binding, and subsequent transactivation of target genes.[1] By disrupting this signaling cascade, flutamide and its active metabolite effectively attenuate the expression of genes that drive the growth and survival of androgen-sensitive cells.[1]

Mechanism of Action: The Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway is a critical regulator of male reproductive development and function, and its dysregulation is a key driver in the pathogenesis of prostate cancer.

-

Ligand Binding: In the absence of androgens, the AR resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs). The binding of androgens, such as DHT, to the AR's ligand-binding domain induces a conformational change, leading to the dissociation of HSPs.

-

Dimerization and Nuclear Translocation: The activated AR then dimerizes and translocates to the nucleus.

-

DNA Binding and Coactivator Recruitment: Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes. This binding event facilitates the recruitment of coactivator proteins.

-

Gene Transcription: The assembled complex of the AR, DNA, and coactivators initiates the transcription of androgen-dependent genes, leading to the synthesis of proteins that regulate various cellular processes, including growth, proliferation, and survival.

Flutamide, primarily through its active metabolite hydroxyflutamide, disrupts this pathway at the initial step of ligand binding. By competitively occupying the ligand-binding pocket of the AR, it prevents the binding of endogenous androgens, thereby inhibiting all subsequent downstream events.[1]

References

Investigating Flutamide's Off-Target Effects In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutamide, a nonsteroidal antiandrogen, has been a cornerstone in the management of prostate cancer for decades. Its primary mechanism of action involves competitively inhibiting the androgen receptor (AR), thereby thwarting the proliferative signals of androgens in prostate cancer cells.[1][2][3] However, a growing body of evidence highlights significant off-target effects that contribute to both its therapeutic efficacy and its notable toxicity profile, particularly hepatotoxicity.[4] Understanding these off-target mechanisms is crucial for optimizing its clinical use, developing safer analogs, and identifying new therapeutic applications.

This technical guide provides an in-depth overview of the key in vitro off-target effects of Flutamide, detailed experimental protocols to investigate these effects, and a summary of relevant quantitative data. The focus is on providing researchers with the necessary information to design and execute experiments to further elucidate the complex pharmacology of this drug.

Key Off-Target Effects of Flutamide

In vitro studies have revealed several critical off-target effects of Flutamide, largely independent of its antiandrogenic activity. These effects are predominantly centered around the induction of cellular stress and interference with fundamental cellular processes.

Induction of Oxidative Stress

A primary off-target effect of Flutamide is the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Flutamide and its metabolites can lead to the formation of prooxidant radicals, resulting in:

-

Increased ROS Production: Flutamide treatment has been shown to elevate levels of ROS in various cell types, particularly hepatocytes.

-

Glutathione (GSH) Depletion: The increased oxidative load consumes cellular antioxidants, leading to a significant decrease in GSH levels.

-

Lipid Peroxidation (LPO): Elevated ROS can damage cellular membranes through lipid peroxidation.

Mitochondrial Dysfunction

Mitochondria are a key target of Flutamide-induced toxicity. The drug has been demonstrated to impair mitochondrial function through several mechanisms:

-

Decreased Mitochondrial Membrane Potential (MMP): Flutamide causes a dose-dependent reduction in MMP, a critical indicator of mitochondrial health.

-

Inhibition of Electron Transport Chain: Studies have implicated Flutamide in the inhibition of Complex I of the mitochondrial electron transport chain.

-

ATP Depletion: The impairment of mitochondrial respiration leads to a significant decrease in cellular ATP production.

Hepatotoxicity

The most significant clinical off-target effect of Flutamide is hepatotoxicity, and in vitro models have been instrumental in dissecting the underlying cellular mechanisms. In cultured hepatocytes and liver-derived cell lines (e.g., HepG2, TAMH), Flutamide induces a dose- and time-dependent cytotoxicity. This toxicity is a direct consequence of the aforementioned oxidative stress and mitochondrial dysfunction.

Induction of Apoptosis

Flutamide can induce programmed cell death, or apoptosis, in various cancer cell lines, including those of the prostate. This effect is often observed alongside cell cycle arrest, typically in the SubG1/G1 phase. The pro-apoptotic effects of Flutamide are mediated by the modulation of key apoptosis-regulating proteins, such as an increase in the Bax/Bcl-2 ratio.

Modulation of Signaling Pathways Independent of the Androgen Receptor

Recent research has uncovered that Flutamide can influence signaling pathways beyond the androgen receptor axis:

-

Aryl Hydrocarbon Receptor (AhR) Activation: Flutamide has been identified as a ligand for the AhR. This interaction can mediate some of its anti-proliferative effects through the induction of transforming growth factor-beta 1 (TGF-β1).

-

Nrf2/HO-1 Pathway: The Nrf2-mediated antioxidant response, which upregulates protective enzymes like heme oxygenase-1 (HO-1), is initially activated at low concentrations of Flutamide as a defense mechanism. However, at higher, more cytotoxic concentrations, this pathway can be overwhelmed and even inhibited.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on Flutamide's off-target effects.

Table 1: Cytotoxicity of Flutamide in Various Cell Lines

| Cell Line | Assay | Incubation Time (hours) | IC50 / LC50 | Reference |

| PC3 (Prostate Cancer) | MTT | 48 | 17.88 µM | |

| LNCaP (Prostate Cancer) | MTT | 48 | 14.3 µM | |

| DU145 (Prostate Cancer) | MTT | 48 | 11.44 µM | |

| HepG2 (Hepatocellular Carcinoma) | CCK-8 | 24 | Concentration-dependent decrease in viability (0-200 µM) | |

| Isolated Rat Hepatocytes | Trypan Blue | 2 | ~75 µM (LC50) | |

| TAMH (Mouse Hepatocyte) | MTT | 24 | ~75 µM (LD50) | |

| MDA-MB-453 (Breast Cancer) | MTT | Not Specified | Concentration-dependent decrease in viability (5-30 µM) | |

| HCC-1954 (Breast Cancer) | MTT | Not Specified | Concentration-dependent decrease in viability (10-100 µM) | |

| HCC-202 (Breast Cancer) | MTT | Not Specified | Concentration-dependent decrease in viability (10-100 µM) |

Table 2: Effects of Flutamide on Apoptosis and Cell Cycle in Prostate Cancer Cell Lines (48-hour treatment)

| Cell Line | Parameter | Flutamide Treatment | Control | Reference |

| PC3 | Early Apoptosis (%) | 6.59 | 2.09 | |

| Late Apoptosis (%) | 33.5 | 9.18 | ||

| Sub-G1 Phase (%) | 28.6 | 5.79 | ||

| LNCaP | Early Apoptosis (%) | 3.18 | 2.72 | |

| Late Apoptosis (%) | 45.5 | 13.7 | ||

| Sub-G1 Phase (%) | 51.6 | 4.61 | ||

| DU145 | Early Apoptosis (%) | 5.28 | 2.03 | |

| Late Apoptosis (%) | 49.3 | 16.4 |

Table 3: Effects of Flutamide on Mitochondrial Function in HepG2 Cells (24-hour treatment)

| Flutamide Concentration | Decrease in ATP Levels (%) | Reference |

| 25 µM | 28.7 | |

| 50 µM | 40.5 | |

| 75 µM | 48.0 | |

| 100 µM | 51.2 |

Note: Flutamide also caused a significant, concentration-dependent decrease in mitochondrial membrane potential starting at 12.5 µM.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to investigate the off-target effects of Flutamide.

Cell Viability and Cytotoxicity Assays

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Flutamide Treatment: Prepare serial dilutions of Flutamide in culture medium. Remove the old medium from the wells and add 100 µL of the Flutamide solutions at various concentrations. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the IC50 value.

Principle: The Cell Counting Kit-8 (CCK-8) assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells. This assay is generally considered more convenient and less toxic than the MTT assay.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

CCK-8 Reagent Addition: After the drug treatment period, add 10 µL of CCK-8 solution directly to each well.

-